tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate
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Overview
Description
tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[111]pentan-1-yl)carbamate is a complex organic compound that features a unique bicyclo[111]pentane core
Preparation Methods
The synthesis of tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves multiple steps. One common route includes the formation of the bicyclo[1.1.1]pentane core followed by the introduction of the triazole and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates due to its unique structure and functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique bicyclo[1.1.1]pentane core can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism by which tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate exerts its effects is primarily through interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule. These interactions can influence various biological pathways, making the compound a valuable tool in drug discovery .
Comparison with Similar Compounds
tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core but differs in the functional groups attached.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar methoxybenzyl group but features a pyrazole ring instead of a triazole
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the triazole and methoxybenzyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C20H26N4O3/c1-18(2,3)27-17(25)21-20-11-19(12-20,13-20)16-10-24(23-22-16)9-14-5-7-15(26-4)8-6-14/h5-8,10H,9,11-13H2,1-4H3,(H,21,25) |
InChI Key |
CNNDBJJATOLICI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=CN(N=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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